molecular formula C21H22N4O3S B2418072 N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-14-1

N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2418072
CAS No.: 898624-14-1
M. Wt: 410.49
InChI Key: GTAAIQHHMSWENV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-15-6-4-5-7-17(15)22-19(26)13-29-21-23-20(27)18(24-25-21)12-14-8-10-16(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAAIQHHMSWENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine moiety and an acetamide group, which are known for their diverse biological activities. The presence of the methoxybenzyl group is particularly significant as it influences the compound's pharmacological profile.

  • Antimicrobial Activity : Research has indicated that derivatives containing thiazole and triazine rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Anticancer Properties : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. The structure activity relationship (SAR) studies suggest that modifications to the aromatic rings can enhance cytotoxicity against various cancer cell lines.
  • Anticonvulsant Effects : Some studies have explored the anticonvulsant potential of similar compounds through models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicate that certain structural features contribute to increased efficacy in seizure control.

Table 1: Summary of Biological Activities

Biological ActivityReferenceMechanism
Antimicrobial Inhibition of cell wall synthesis
Anticancer Induction of apoptosis
Anticonvulsant Modulation of neuronal excitability

Case Studies

  • Antimicrobial Study : A study conducted on related compounds demonstrated that modifications to the methoxy group significantly enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-donating groups was crucial for improving efficacy against resistant strains.
  • Cytotoxicity Assessment : In vitro assays revealed that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as alternative anticancer therapies.
  • Neuropharmacological Evaluation : In animal models, the compound showed a marked reduction in seizure frequency compared to control groups, suggesting a promising anticonvulsant profile. Further investigations into its mechanism revealed interactions with GABAergic pathways.

Q & A

Q. What are the limitations of current synthetic methods for scaling up production?

  • Challenges :
  • Low yields : Multi-step reactions (e.g., cyclization) often yield <50%; optimize via solvent-free mechanochemistry .
  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up .

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